molecular formula C11H8FNO3 B3142229 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid CAS No. 500367-21-5

2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid

Cat. No.: B3142229
CAS No.: 500367-21-5
M. Wt: 221.18 g/mol
InChI Key: DVOHVYLKRLVMOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid is a heterocyclic compound featuring an oxazole ring substituted with a 4-fluorobenzyl group and a carboxylic acid group.

Scientific Research Applications

2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid is utilized in various scientific research applications:

Mechanism of Action

While the specific mechanism of action for 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid is not mentioned in the search results, oxazole derivatives have been found to exhibit a wide range of biological activities . These activities are often due to their ability to bind with various enzymes and receptors via numerous non-covalent interactions .

Safety and Hazards

While specific safety and hazard information for 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid was not found, general safety measures for handling similar chemicals include wearing personal protective equipment, ensuring adequate ventilation, and avoiding contact with eyes, skin, and clothing . Ingestion and inhalation should also be avoided .

Future Directions

While specific future directions for 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid were not found in the search results, research into oxazole derivatives is an active topic globally . Oxazole-based derivatives are being studied for their potential as medicinal drug candidates, with a focus on diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluorobenzylamine with glyoxylic acid to form an intermediate, which then undergoes cyclization with a suitable reagent such as phosphorus oxychloride to yield the oxazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-(4-Methoxybenzyl)oxazole-4-carboxylic Acid
  • 2-(4-Chlorobenzyl)oxazole-4-carboxylic Acid
  • 2-(4-Methylbenzyl)oxazole-4-carboxylic Acid

Comparison: 2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its analogs .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO3/c12-8-3-1-7(2-4-8)5-10-13-9(6-16-10)11(14)15/h1-4,6H,5H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVOHVYLKRLVMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=NC(=CO2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid
Reactant of Route 2
2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid
Reactant of Route 3
2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid
Reactant of Route 4
Reactant of Route 4
2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid
Reactant of Route 5
Reactant of Route 5
2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid
Reactant of Route 6
Reactant of Route 6
2-(4-Fluorobenzyl)oxazole-4-carboxylic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.